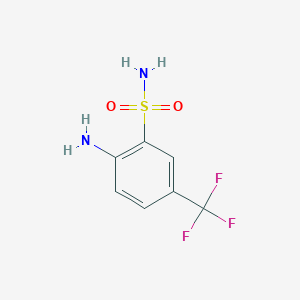

2-Amino-5-(trifluoromethyl)benzenesulfonamide

Descripción general

Descripción

“2-Amino-5-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C7H7F3N2O2S . It is related to benzenesulfonamide, which is an inhibitor of human carbonic anhydrase B . Benzenesulfonamide derivatives are effective in the treatment of proliferative diseases such as cancer .

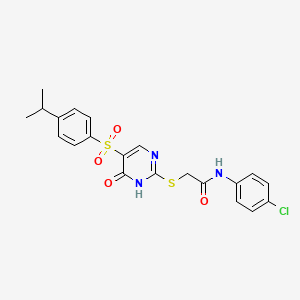

Synthesis Analysis

While specific synthesis methods for “2-Amino-5-(trifluoromethyl)benzenesulfonamide” were not found, there are studies on the synthesis of related benzenesulfonamide derivatives. For instance, a study described the synthesis of new aryl thiazolone–benzenesulfonamides as potential antiproliferative agents . Another study discussed the design and synthesis of new N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes .Molecular Structure Analysis

The molecular weight of “2-Amino-5-(trifluoromethyl)benzenesulfonamide” is 225.19 . The molecular structure can be represented by the SMILES string NS(=O)(=O)c1ccccc1 .Physical And Chemical Properties Analysis

“2-Amino-5-(trifluoromethyl)benzenesulfonamide” is a solid substance . It has a melting point of 180-184°C . It is soluble in methanol .Aplicaciones Científicas De Investigación

Anticancer Agents

Benzenesulfonamide derivatives have been studied for their potential as anticancer agents . They have been found to inhibit carbonic anhydrase IX, a gene that is overexpressed in many solid tumors . This inhibition can potentially be a useful target for discovering novel antiproliferative agents .

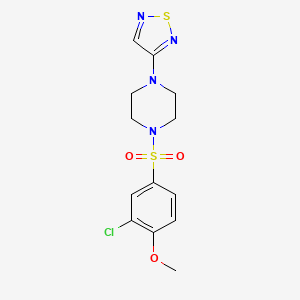

Antimicrobial Agents

In addition to their anticancer properties, benzenesulfonamide derivatives have also been studied for their antimicrobial properties . They have been found to interfere with bacterial growth .

Anti-Tumor Agents

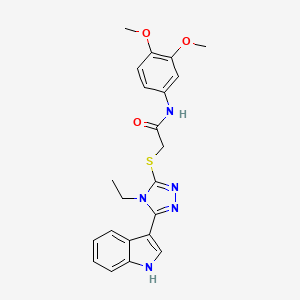

Triazole-benzenesulfonamide hybrids have been found to have anti-tumor properties . They have been synthesized and evaluated for their anti-tumor activities .

Anti-Bacterial Agents

Triazole-benzenesulfonamide hybrids have also been found to have anti-bacterial properties . They have been synthesized and evaluated for their anti-bacterial activities .

Anti-Trypanosomal Agents

Triazole-benzenesulfonamide hybrids have been found to have anti-trypanosomal properties . They have been synthesized and evaluated for their anti-trypanosomal activities .

Anti-Malarial Agents

Triazole-benzenesulfonamide hybrids have been found to have anti-malarial properties . They have been synthesized and evaluated for their anti-malarial activities .

Anti-Inflammatory Agents

Triazole-benzenesulfonamide hybrids have been found to have anti-inflammatory properties . They have been synthesized and evaluated for their anti-inflammatory activities .

Carbonic Anhydrase Inhibitors

Triazole-benzenesulfonamide hybrids have been found to have properties as carbonic anhydrase inhibitors . They have been synthesized and evaluated for their carbonic anhydrase inhibitory activities .

Propiedades

IUPAC Name |

2-amino-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2S/c8-7(9,10)4-1-2-5(11)6(3-4)15(12,13)14/h1-3H,11H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUMQJFIEARDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid](/img/structure/B2392172.png)

![4-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2392173.png)

![4-Cyclohexylsulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2392174.png)

![(Z)-5-(hydroxymethyl)-8-methyl-2-((3-(methylthio)phenyl)imino)-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2392176.png)

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2392179.png)

![(1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2392188.png)